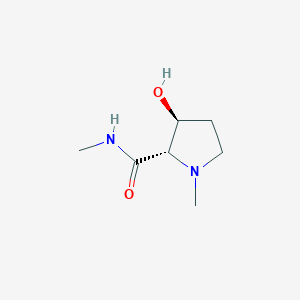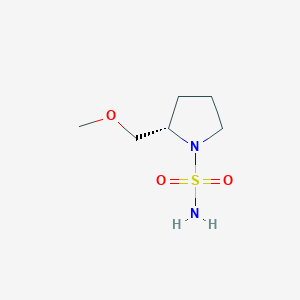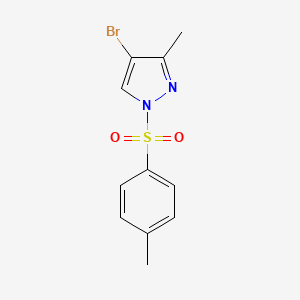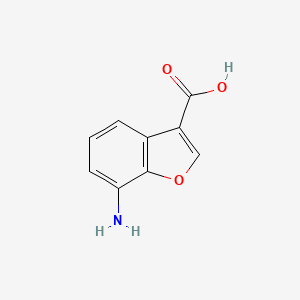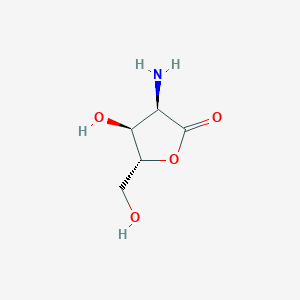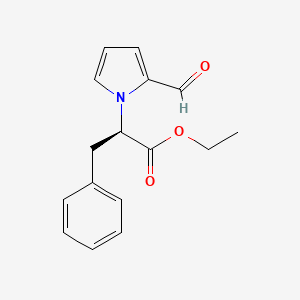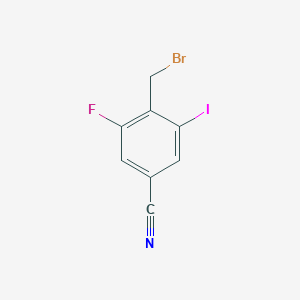
4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a fluorinated benzonitrile derivative followed by iodination. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and iodinating agents like iodine or potassium iodide in the presence of oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted benzonitriles, amines, and complex aromatic compounds used in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromofluorobenzene: Similar in structure but lacks the iodine atom.
4-Iodobenzonitrile: Contains iodine but lacks the bromomethyl and fluorine groups.
3-Fluorobenzonitrile: Contains fluorine but lacks the bromomethyl and iodine groups
Uniqueness
4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.
Eigenschaften
Molekularformel |
C8H4BrFIN |
|---|---|
Molekulargewicht |
339.93 g/mol |
IUPAC-Name |
4-(bromomethyl)-3-fluoro-5-iodobenzonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-3-6-7(10)1-5(4-12)2-8(6)11/h1-2H,3H2 |
InChI-Schlüssel |
AWUFFDKNDACHKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)CBr)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



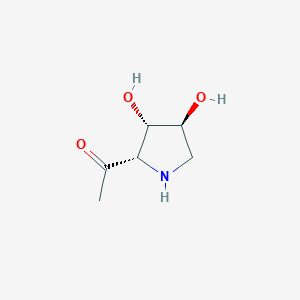
![4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864985.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)
![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
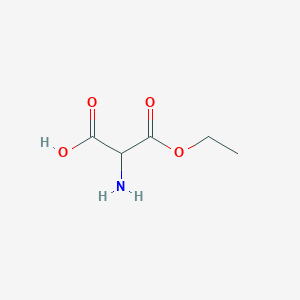
![4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
